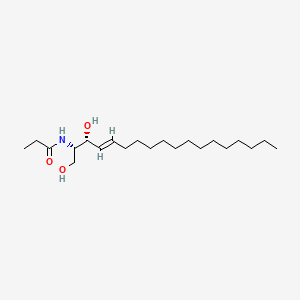

C3 Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWDUUZCKNDXDD-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Ceramide

Ceramide Homeostasis and Interconversion with Other Sphingolipids

Regulatory Enzymes and Feedback Mechanisms Maintaining Ceramide Balance

The precise regulation of ceramide levels is maintained by a balance between synthesis and degradation enzymes ( nih.gov, nih.gov). Key enzymes include:

Ceramide Synthases (CerS1-6): These enzymes acylate sphinganine (B43673) and dihydroceramide, with their varying specificities contributing to the diversity of ceramide species ( mdpi.com).

Sphingomyelinases (SMases): These enzymes are critical for generating ceramide from sphingomyelin, participating in cellular stress responses and apoptosis ( mdpi.com, researchgate.net).

Ceramidases (CDases): These enzymes hydrolyze ceramide into sphingosine and fatty acids, representing a major degradation route ( mdpi.com, researchgate.net).

Feedback mechanisms involving these enzymes are essential for maintaining ceramide homeostasis. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is crucial for cell fate, with dysregulation linked to various diseases ( mdpi.com, nih.gov).

Interconversion with Sphingosine-1-Phosphate (S1P) and Ceramide-1-Phosphate (C1P)

Ceramide acts as a central intermediate, interconverting with other bioactive sphingolipids like S1P and ceramide-1-phosphate (C1P) ( nih.gov, frontiersin.org, nih.gov, scispace.com).

Ceramide to Sphingosine and S1P: Ceramide can be deacylated by ceramidases to form sphingosine, which is then phosphorylated by sphingosine kinases (SphK1/2) to produce S1P ( mdpi.com, mdpi.com, frontiersin.org). S1P is a pro-survival and pro-proliferative signaling molecule, often acting antagonistically to ceramide ( mdpi.com, frontiersin.org).

Ceramide to C1P: Phosphorylation of ceramide by ceramide kinase (CerK) yields C1P ( nih.gov, frontiersin.org, researchgate.net). C1P is associated with cell survival, proliferation, and inflammatory responses ( nih.gov, frontiersin.org, researchgate.net).

The ratio between ceramide, S1P, and C1P, known as the sphingolipid rheostat, is critical for cellular homeostasis, with shifts towards S1P or C1P generally promoting cell survival ( mdpi.com, frontiersin.org).

Formation and Degradation of Glycosphingolipids (GSLs)

Ceramide serves as the lipid anchor for glycosphingolipids (GSLs), a diverse group of glycolipids integral to cell membranes ( mdpi.com, muni.cz, nih.gov, doria.fi, wikipedia.org, acs.org).

Formation of GSLs: In the Golgi apparatus, ceramide is glycosylated by enzymes such as glucosylceramide synthase (UGCG) and ceramide galactosyltransferase (CGT) to form simple GSLs like glucosylceramide (GlcCer) and galactosylceramide (GalCer) ( mdpi.com, doria.fi). These precursors are further modified to create more complex GSL structures ( mdpi.com, doria.fi, acs.org). The fatty acid composition of ceramide can influence GSL-mediated signaling ( nih.gov).

Degradation of GSLs: GSLs are catabolized in lysosomes through a series of glycosidases, often with the assistance of saposins ( mdpi.com, nih.gov, frontiersin.org, researchgate.net). The ultimate degradation product is ceramide, which is then hydrolyzed by ceramidases into sphingosine and fatty acids ( mdpi.com, frontiersin.org, researchgate.net). Deficiencies in these lysosomal enzymes can lead to lysosomal storage diseases ( nih.gov, researchgate.net).

Data Table Example (General Ceramide Types):

While specific data for "C3 Ceramide" is unavailable, ceramides (B1148491) are generally classified by their sphingoid base and fatty acid chain length.

| Ceramide Type (Example) | Sphingoid Base | Fatty Acid Chain Length | Key Functions |

| Ceramide NS | Sphingosine | C18:0 | Skin barrier function, cell signaling |

| Ceramide NP | Sphingosine | C16:0 | Skin barrier function, cell signaling |

| Ceramide AP | Sphingosine | C24:0 | Skin barrier function, cell signaling |

| Ceramide EOS | Sphingosine | C16:0 (α-hydroxylated) | Skin barrier function, stratum corneum structure |

(Note: "this compound," referring to a ceramide with a C3 fatty acid, is not a standard or widely documented ceramide species in the scientific literature related to these pathways.)

Compound List:

Ceramide

Sphingosine-1-Phosphate (S1P)

Ceramide-1-Phosphate (C1P)

Glycosphingolipids (GSLs)

Sphingomyelin (SM)

Glucosylceramide (GlcCer)

Galactosylceramide (GalCer)

Sphingosine

Sphingomyelinase (SMase)

Ceramidase (CDase)

Sphingosine Kinase (SphK)

Ceramide Kinase (CerK)

Ceramide Synthase (CerS)

Glucosylceramide Synthase (UGCG)

Ceramide Galactosyltransferase (CGT)

Sphingosine-1-Phosphate Lyase (S1PL)

this compound-d5 (Mentioned as a deuterated analog in one source vulcanchem.com)

Due to the absence of specific scientific data for "this compound" within the outlined metabolic pathways, a detailed article focusing solely on this compound cannot be generated. The provided information pertains to the general mechanisms of ceramide metabolism and the roles of various ceramide species and their interconversions.

Cellular and Molecular Mechanisms of C3 Ceramide Action

C3 Ceramide as a Lipid Second Messenger in Signal Transduction Pathways

Ceramides (B1148491), a class of sphingolipids, are now well-established as critical lipid second messengers, transducing signals from a variety of extracellular stimuli to intracellular targets, thereby regulating a multitude of cellular processes. researchgate.netnih.govnih.gov Generated in response to cellular stresses, inflammatory cytokines, and other stimuli, ceramides modulate signaling cascades that control apoptosis, cell cycle arrest, differentiation, and senescence. researchgate.netnih.gov The generation of ceramide can occur through several enzymatic pathways, primarily the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases) or via de novo synthesis. researchgate.netnih.gov

Once generated, ceramides can exert their signaling functions through various mechanisms. A key mechanism is the formation of ceramide-enriched membrane platforms or microdomains. nih.govnih.gov These platforms can cluster receptor molecules and signaling proteins, facilitating their interaction and initiating downstream signaling events. nih.gov For instance, in death receptor signaling, ceramide-enriched platforms are crucial for clustering receptors like CD95 (Fas), which is a prerequisite for transmitting the apoptotic signal into the cell. nih.gov

Ceramides also directly interact with and modulate the activity of a range of downstream effector proteins, including specific protein kinases and phosphatases. nih.govnih.gov They have been shown to activate ceramide-activated protein phosphatases (CAPPs), such as protein phosphatase 2A (PP2A), and certain protein kinases. researchgate.netnih.gov By activating phosphatases, ceramides can indirectly inhibit pro-growth and survival pathways, such as the Akt/PKB pathway. researchgate.netnih.gov Conversely, they can activate stress-activated protein kinase (SAPK) cascades, like the JNK pathway, which are often involved in apoptotic responses. researchgate.netqiagen.com The specific cellular outcome of ceramide signaling is highly context-dependent, influenced by the cell type, the subcellular location of ceramide generation, and the specific ceramide species involved. semanticscholar.org While much of the research has focused on more common long-chain (e.g., C16) or cell-permeable short-chain (e.g., C2, C6) ceramides, the fundamental principles of action as a lipid second messenger are expected to extend to less-studied species like this compound.

Table 1: Key Downstream Targets and Pathways Modulated by Ceramide

| Target/Pathway | Effect of Ceramide Activation | Cellular Outcome |

|---|---|---|

| Protein Phosphatases (e.g., PP2A) | Activation | Dephosphorylation of pro-survival proteins (e.g., Akt), leading to their inactivation. |

| Stress-Activated Protein Kinases (e.g., JNK/SAPK) | Activation | Phosphorylation of transcription factors (e.g., c-Jun) that regulate apoptosis. |

| Protein Kinase C (PKC) isoforms | Differential regulation (activation of atypical PKCζ, inhibition of classical/novel PKCs) | Modulation of cell growth, survival, and stress responses. |

| Akt/Protein Kinase B (PKB) Pathway | Inhibition (indirectly via PP2A) | Suppression of cell survival and proliferation signals. |

| Membrane Microdomains | Formation of ceramide-enriched platforms | Clustering of receptors (e.g., death receptors) and signaling molecules to initiate downstream cascades. |

Regulation of Programmed Cell Death by Ceramide Species (including potential this compound involvement)

Ceramide is a pivotal regulator of programmed cell death, or apoptosis. nih.govnih.gov An increase in cellular ceramide levels is a common feature in cells undergoing apoptosis in response to a wide array of stimuli, including death receptor ligation, chemotherapy, and radiation. nih.gov Ceramide can trigger apoptosis through its influence on both the intrinsic and extrinsic pathways. nih.govmdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for ceramide-mediated cell death. nih.govresearchgate.net Ceramide can act directly on the mitochondria to initiate a cascade of events leading to cellular demise. researchgate.net This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytosol. nih.govnih.gov

A key event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). Ceramides are potent inducers of MOMP. plos.org Research indicates that ceramides, including short-chain variants like C2-ceramide, can self-assemble within the mitochondrial outer membrane to form large, stable protein-permeable channels. nih.govnih.govumd.edu These channels are sufficiently large to allow the passage of intermembrane space proteins, such as cytochrome c, into the cytosol. nih.govumd.eduresearchgate.net The formation of these channels is not a detergent-like effect but a specific, reversible process. nih.govumd.edu This increased permeability of the outer membrane is a critical step, as the release of cytochrome c is a point of no return for the cell, leading to the activation of the caspase cascade. nih.govyoutube.com

The process of MOMP is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. nih.govyoutube.com Ceramide signaling is intricately linked with the function of these proteins.

Anti-apoptotic proteins like Bcl-xL have been shown to directly counteract the effects of ceramide at the mitochondria. nih.gov Studies have demonstrated that Bcl-xL can inhibit the formation of ceramide channels in the mitochondrial outer membrane, and can even disassemble pre-formed channels. nih.govnih.gov This suggests a direct interaction between Bcl-xL and ceramide channels, providing a mechanism by which these proteins can prevent apoptosis. nih.gov Conversely, pro-apoptotic proteins like Bax appear to act synergistically with ceramide to promote MOMP. nih.gov Ceramide can facilitate the insertion and oligomerization of Bax at the mitochondrial membrane, amplifying the permeabilization signal. nih.gov

Table 2: Ceramide Interaction with Bcl-2 Family Proteins at the Mitochondria

| Bcl-2 Family Member | Class | Interaction with Ceramide | Consequence for MOMP |

|---|---|---|---|

| Bcl-xL | Anti-apoptotic | Inhibits and disassembles ceramide channels in the mitochondrial outer membrane. nih.gov | Inhibition |

| Bax | Pro-apoptotic | Synergizes with ceramide, promoting membrane permeabilization. nih.gov | Promotion |

| Bak | Pro-apoptotic | Works with Bax to form pores, a process influenced by the lipid environment modulated by ceramide. | Promotion |

There is a significant crosstalk between ceramide signaling and the generation of reactive oxygen species (ROS). nih.gov Ceramide can induce the production of ROS, and ROS, in turn, can stimulate ceramide generation, creating a feedback loop that amplifies the apoptotic signal. nih.gov Mitochondria are a primary source of ceramide-induced ROS. Ceramide has been shown to interact with the mitochondrial electron transport chain, specifically by inhibiting complex III, which can lead to the increased production of superoxide (B77818) radicals. nih.govplos.org This increase in mitochondrial ROS contributes to oxidative stress, further damages mitochondrial components, and promotes MOMP, thereby facilitating the release of cytochrome c. researchgate.net The generated ROS are not merely byproducts but are themselves signaling molecules that are required for the full mitogenic and apoptotic effects of sphingolipids in various cell types. nih.gov

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. youtube.com Ceramide plays a crucial role in the efficient signaling of this pathway. nih.govresearchgate.net Upon receptor stimulation, acid sphingomyelinase (aSMase) is activated, leading to the rapid generation of ceramide in the outer leaflet of the plasma membrane. nih.gov This ceramide facilitates the formation of large membrane platforms that cause the clustering of death receptors. nih.govresearchgate.net This receptor aggregation is essential for the recruitment of adaptor proteins (like FADD) and procaspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8. youtube.comresearchgate.net Activated caspase-8 can then directly activate downstream effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria to engage the intrinsic pathway, thereby providing a link between the two apoptotic signaling cascades. researchgate.net

Caspase-Dependent and Caspase-Independent Cell Death Pathways

Ceramide is a critical lipid second messenger implicated in the regulation of programmed cell death (PCD). nih.gov Its action is not confined to a single pathway; rather, it can trigger cell death through both caspase-dependent and caspase-independent mechanisms, depending on the cellular context. nih.gov

In caspase-dependent apoptosis, ceramide can induce the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase. nih.gov However, research has shown that ceramide-induced cell death is often only partially prevented by caspase inhibitors, indicating the involvement of other pathways. nih.gov

A significant body of evidence highlights ceramide as a key mediator of caspase-independent PCD. nih.gov This alternative death route is initiated under conditions where apoptosis is either not triggered or is actively inhibited. nih.gov In various cell lines, including fibroblasts and leukemic T cells, the induction of caspase-independent PCD by stimuli like TNF is preceded by an increase in intracellular ceramide levels. nih.gov Preventing this ceramide accumulation through genetic or pharmacological means significantly enhances cell survival. nih.gov This pathway involves the apoptosis-inducing factor (AIF), which translocates to the nucleus to mediate cell death, a process that can be triggered by ceramide-induced reactive oxygen species (ROS). nih.gov Studies in human glioma cells and other models further confirm that ceramide can induce cell death without activating caspases or leading to the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net This caspase-independent lethal autophagy, mediated by species like C18-ceramide, is also independent of the pro-apoptotic proteins BAX and BAK1. nih.govnih.gov

| Pathway Component | Role in Ceramide-Induced Cell Death | Pathway Type | Supporting Findings |

| Cytochrome c | Released from mitochondria upon ceramide induction. nih.gov | Caspase-Dependent | Activates the caspase cascade. nih.gov |

| Caspase-3 | Activated downstream of cytochrome c release. nih.gov | Caspase-Dependent | Its inhibition only partially prevents ceramide-induced death. nih.gov |

| AIF | Translocates to the nucleus upon ceramide treatment. nih.gov | Caspase-Independent | Translocation is mediated by reactive oxygen species (ROS). nih.gov |

| RIP1 | Implicated as a component of the ceramide death pathway. nih.gov | Caspase-Independent | Jurkat cells deficient in RIP1 do not accumulate ceramide and are resistant to this PCD. nih.gov |

| BAX/BAK1 | Not required for ceramide-mediated lethal autophagy. nih.govnih.gov | Caspase-Independent | C18-ceramide induces cell death independently of these proteins. nih.govnih.gov |

Context-Dependent Dual Roles: Pro-apoptotic versus Pro-survival Signaling of Ceramide Species

The functional outcome of ceramide signaling is highly context-dependent, exhibiting a dual role in cellular fate by promoting either apoptosis or survival. nih.gov This paradoxical function depends on factors such as the specific ceramide species, its concentration, the duration of the signal, and the cellular environment.

In some contexts, ceramide acts as a potent pro-apoptotic molecule. For instance, exogenous C6 ceramide dose-dependently inhibits proliferation and promotes apoptosis in human multiple myeloma cells by activating caspases 3 and 9 and inducing PARP cleavage. nih.gov Similarly, the physiological production of ceramide over a prolonged period enhances apoptotic cell death. nih.gov

Conversely, ceramide can also initiate pro-survival signals. Short-term treatment with C2-ceramide can protect cells from apoptosis triggered by cytokine deprivation. nih.gov This protective effect is associated with the inhibition of bcl-xL degradation and the induction of a G0 cell cycle arrest. nih.gov Ceramide's involvement in autophagy represents another facet of its pro-survival role. It can trigger cytoprotective autophagy by inducing ER stress that activates the pro-survival IRE1 (inositol-requiring element 1) pathway or by downregulating nutrient transporters to improve catabolic metabolism. nih.gov This demonstrates that ceramide can act as a molecular switch, directing the cell towards either survival or death based on the specific signaling network it engages. nih.govnih.gov

Autophagic Regulation by Ceramide Metabolism

Induction of Macroautophagy and Autophagosome Biogenesis

Ceramide is a well-established inducer of macroautophagy (hereafter referred to as autophagy). nih.gov It instigates the autophagic process by impinging on key signaling pathways that control cellular metabolism and growth. One of the primary mechanisms involves the inhibition of the Akt/PKB pathway, which lies upstream of the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy. nih.gov By interfering with this pathway, ceramide mimics a state of nutrient starvation, thereby relieving the inhibitory constraint on autophagy initiation. nih.gov

Furthermore, ceramide promotes the dissociation of the inhibitory Beclin 1:Bcl-2 complex. nih.gov This is achieved through the activation of c-Jun N-terminal kinase 1 (JNK1), which phosphorylates Bcl-2. nih.gov Phosphorylation of Bcl-2 causes it to release Beclin 1, a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the nucleation of the autophagosomal membrane. nih.govnih.gov Ceramide has also been shown to increase the expression of Beclin 1 at the transcriptional level, further amplifying the pro-autophagic signal. nih.gov

Interaction with Autophagy-Related Proteins (e.g., Beclin 1, ATG16L1, LC3/GABARAP)

Ceramide's regulatory role in autophagy extends to direct and indirect interactions with core autophagy-related (ATG) proteins.

Beclin 1: As mentioned, ceramide indirectly regulates Beclin 1 activity by promoting its dissociation from the inhibitory protein Bcl-2 via JNK1-mediated phosphorylation. nih.govnih.gov This dissociation is a critical step in activating the autophagic machinery.

LC3/GABARAP: Ceramide directly interacts with members of the LC3/GABARAP family, which are crucial for autophagosome elongation and closure. nih.gov Specifically, C18-ceramide has been shown to bind directly to the lipidated form of LC3 (LC3B-II) on mitochondrial membranes. nih.govresearchgate.net This interaction is mediated by a hydrophobic domain within LC3B, with residues Ile35 and Phe52 being identified as important for ceramide binding. nih.gov Beyond this targeting role in mitophagy, ceramide present in the membrane of vesicles can promote the tethering and lipid mixing induced by GABARAP and GABARAPL1. nih.govresearchgate.netnih.gov This suggests ceramide facilitates the fusion of vesicles with the nascent autophagosome, thereby contributing to its expansion. nih.govnih.gov

| Interacting Protein | Nature of Interaction with Ceramide | Functional Consequence |

| Beclin 1 | Indirect: Ceramide triggers JNK1 activation, leading to Bcl-2 phosphorylation and its release from Beclin 1. nih.govnih.gov | Activation of the PI3K complex, promoting autophagosome nucleation. nih.gov |

| LC3B | Direct: C18-ceramide on mitochondrial membranes binds to lipidated LC3B-II. nih.govresearchgate.net | Targets autophagosomes to mitochondria for degradation (mitophagy). nih.gov |

| GABARAP/GABARAPL1 | Functional: Ceramide in vesicle membranes enhances their tethering and fusion activity. nih.govnih.gov | Promotes the expansion of the autophagosome membrane. nih.govresearchgate.net |

Modulation of Mitophagy Pathways

Ceramide plays a specialized and critical role in mitophagy, the selective degradation of mitochondria by autophagy. mdpi.com This process is essential for mitochondrial quality control and cellular homeostasis. researchgate.net Ceramide-mediated mitophagy can be induced independently of the well-known PINK1/Parkin pathway. nih.gov

The mechanism involves the accumulation of specific ceramide species, notably C18-ceramide generated by ceramide synthase 1 (CerS1), on the outer mitochondrial membrane. nih.govmdpi.com This accumulation often occurs downstream of mitochondrial fission mediated by the protein Drp1. nih.govnih.gov Once localized on the mitochondria, ceramide acts as a receptor or an anchor for lipidated LC3B-II. nih.govresearchgate.net This direct ceramide-LC3B-II interaction tethers the autophagosome to the mitochondrion, targeting the damaged organelle for engulfment and subsequent lysosomal degradation. nih.govresearchgate.net This pathway can be so extensive that it leads to "lethal mitophagy," a form of cell death where the degradation of mitochondria becomes unsustainable for the cell. mdpi.com

The Autophagy Paradox: Ceramide-Mediated Survival versus Lethal Autophagy

Autophagy itself is a paradoxical process, capable of promoting cell survival during stress or contributing to cell death. researchgate.net Ceramide is a key signaling molecule at the heart of this paradox, capable of steering the autophagic response toward either a protective or a lethal outcome. nih.govnih.gov

Survival Autophagy: In certain contexts, ceramide-induced autophagy is a pro-survival mechanism. It can be triggered by ER stress, leading to the activation of protective signaling pathways. nih.gov By promoting the degradation of damaged organelles and misfolded proteins, autophagy helps maintain cellular homeostasis and allows cells to adapt and survive under stress. researchgate.net

Lethal Autophagy: Conversely, ceramide stress, particularly through the generation of C18-ceramide, can trigger lethal autophagy. nih.govnih.gov This form of cell death is distinct from apoptosis and is often executed via extensive mitophagy. researchgate.netmdpi.com The ceramide-LC3B-II interaction on mitochondria is a defining mechanism for this lethal pathway, targeting a critical mass of mitochondria for destruction and leading to a bioenergetic crisis and cell death. nih.govresearchgate.net This C18-ceramide-induced lethal autophagy is caspase-independent and serves as a tumor-suppressive mechanism. nih.govnih.gov Thus, ceramide acts as a crucial regulator that, depending on its specific molecular form and subcellular location, can determine whether autophagy is a strategy for survival or a pathway to cell death. nih.govnih.gov

Control of Cell Proliferation and Differentiation by Ceramide Species

Ceramides are well-established as critical lipid second messengers that regulate fundamental cellular processes, including proliferation and differentiation. They often act as tumor-suppressing lipids by inhibiting cell growth and promoting cell cycle arrest.

Mechanisms of Cell Cycle Arrest

For instance, treatment of various cell lines, including human hepatocarcinoma and nasopharyngeal carcinoma cells, with C2 ceramide has been shown to induce G1 phase cell cycle arrest. mdpi.com This process is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors. Key proteins involved include:

p21 (WAF1/CIP1): Ceramide treatment has been observed to increase the expression of the p21 protein.

p27 (Kip1): A dose-dependent upregulation of the p27 protein has also been recorded following ceramide exposure. mdpi.com

These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for the progression of the cell cycle, thereby leading to arrest.

| Cell Line | Ceramide Analogue | Observed Effect on Cell Cycle | Key Molecular Changes |

| Human Hepatocarcinoma (Bel7402) | C2-Ceramide | G1 Arrest | ↑ p21, ↓ CyclinD1, ↓ phospho-ERK1/2 |

| Nasopharyngeal Carcinoma (CNE2) | Ceramide | G1 Arrest | ↑ p27, ↓ phospho-Akt |

| Molt-4 Leukemia | C6-Ceramide | G0/G1 Arrest | N/A |

This table presents findings from studies on short-chain ceramide analogues in the absence of specific data for this compound.

Regulation of Keratinocyte Differentiation

The differentiation of keratinocytes, the primary cells of the epidermis, is a tightly regulated process crucial for the formation of the skin barrier. Ceramides are integral to this process, both as structural components and as signaling molecules. While the general role of ceramides in epidermal biology is well-documented, specific research into the direct role of this compound in modulating keratinocyte differentiation is lacking.

Studies have shown that the synthesis of ceramides increases significantly as keratinocytes differentiate. nih.gov Furthermore, the application of exogenous ceramides can promote this differentiation process. nih.gov The signaling pathways implicated in ceramide-mediated keratinocyte differentiation include:

Protein Kinase C (PKC): The atypical PKC-zeta (PKCζ) isoform has been identified as a key mediator. Inhibiting PKCζ can decrease the expression of differentiation-related genes that are otherwise induced by ceramides. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPARα and PPARβ/δ has been shown to upregulate genes involved in differentiation and ceramide synthesis. mdpi.com

These pathways lead to the increased expression of terminal differentiation markers such as involucrin (B1238512), loricrin, and transglutaminase. nih.gov

Suppression of Pro-proliferative Signaling Cascades

A key aspect of ceramide's anti-growth function is its ability to antagonize signaling pathways that promote cell proliferation and survival. There is no specific data available on how this compound interacts with these cascades, but the actions of other ceramides have been well-characterized.

Ceramides are known to inhibit several critical pro-proliferative and pro-survival pathways:

Akt (Protein Kinase B) Pathway: Ceramides can lead to the inactivation of Akt, a central kinase that promotes cell survival and proliferation. This can occur through a PKCζ-dependent mechanism that is independent of PI3K. elifesciences.org In nasopharyngeal carcinoma cells, ceramide treatment resulted in a decrease in phosphorylated (active) Akt. mdpi.com

Extracellular signal-regulated kinase (ERK) Pathway: The ERK/MAPK pathway is a primary driver of cell proliferation. Ceramides can suppress this pathway. In some cellular contexts, ceramide competitively inhibits PKCε, which disrupts the formation of the Raf/MEK/ERK signaling complex. elifesciences.org

Stress-Activated Protein Kinase (SAPK/JNK): In contrast to its inhibitory effect on pro-survival pathways, ceramide often activates stress-activated kinases like JNK. The balance between ceramide-induced JNK activation and the pro-proliferative signals from pathways like ERK can determine the cell's fate. researchgate.net

| Signaling Pathway | Effect of Ceramide (General) | Downstream Consequence |

| Akt/PKB | Inhibition/Dephosphorylation | Decreased cell survival and proliferation |

| ERK/MAPK | Inhibition | Decreased cell proliferation |

| SAPK/JNK | Activation | Promotion of stress response, apoptosis |

This table summarizes the general effects of ceramides on signaling cascades due to the absence of specific this compound data.

Engagement in Cellular Stress Response Pathways

Ceramides are key mediators in the cellular response to various stressors. Their accumulation is a common feature of cells exposed to damaging stimuli, where they help to orchestrate adaptive responses or, if the stress is too severe, trigger programmed cell death.

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical site for protein and lipid synthesis. The accumulation of unfolded proteins or disruption of lipid homeostasis in the ER leads to a condition known as ER stress, which activates the Unfolded Protein Response (UPR). While specific studies on this compound are unavailable, ceramides, in general, are known inducers of ER stress. nih.govnih.gov

Ceramide accumulation can trigger ER stress through mechanisms such as the disruption of ER calcium homeostasis. mdpi.com This leads to the activation of the three main branches of the UPR:

PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α.

IRE1α (Inositol-requiring enzyme 1α): Results in the splicing of XBP1 mRNA.

ATF6 (Activating transcription factor 6): Cleavage and activation of the transcription factor.

Prolonged or severe ER stress induced by ceramides can shift the UPR from a pro-survival to a pro-apoptotic response, often through the upregulation of the transcription factor CHOP (DDIT3). mdpi.com

Role in Oxidative Stress Responses

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is deeply intertwined with ceramide metabolism. nih.gov There is a bidirectional relationship where oxidative stress can increase ceramide production, and elevated ceramide levels can, in turn, exacerbate oxidative stress. arvojournals.orgresearchgate.net Again, research specifically detailing the role of this compound in this process is absent.

The general mechanisms by which ceramides contribute to oxidative stress responses include:

Mitochondrial Dysfunction: Excess ceramide can impair the mitochondrial electron transport chain, leading to increased generation of ROS. nih.gov

Modulation of Redox Signaling: Ceramides can trigger the generation of ROS by activating enzymes like NADPH oxidase. nih.gov

This increase in ROS can contribute to ceramide-mediated cellular outcomes, including apoptosis and inflammation. arvojournals.orgnih.gov Conversely, antioxidants have been shown to impair ceramide production in some models, highlighting the close crosstalk between these two signaling paradigms. nih.gov

Responses to Hypoxia and Hyperoxia

Ceramide metabolism is intricately linked to cellular responses to fluctuating oxygen levels, acting as a critical component of the oxygen-sensing machinery. The cellular reaction to hypoxia (low oxygen) and subsequent reoxygenation (hyperoxia) involves a significant modulation of the de novo ceramide synthesis pathway. Specifically, the enzyme dihydroceramide (B1258172) desaturase (DEGS), which catalyzes the final step in ceramide synthesis by converting dihydroceramide (DHC) to ceramide, is oxygen-dependent. mdpi.comnih.gov

Under hypoxic conditions, the reduced availability of oxygen leads to the direct and rapid inhibition of DEGS activity. nih.gov This enzymatic blockade results in a significant and time-dependent accumulation of various dihydroceramide species within the cell. mdpi.com This response occurs independently of the hypoxia-inducible factor (HIF), a primary regulator of the hypoxic response, suggesting that DEGS itself functions as a cellular oxygen sensor. mdpi.comnih.gov The buildup of DHCs during hypoxia has been shown to inhibit cell proliferation. mdpi.com

Upon reintroduction of oxygen (reoxygenation or hyperoxia), the accumulated pool of DHC is rapidly metabolized by the now-active DEGS enzyme. This leads to a burst of ceramide production. nih.gov This rapid conversion suggests that the DHC accumulated during hypoxia serves as a substrate pool that contributes to the sharp increase in intracellular ceramides observed during ischemia-reperfusion events. nih.gov This dynamic shift between dihydroceramide and ceramide levels, dictated by oxygen availability, is a key mechanism regulating cellular responses like proliferation and death in environments with fluctuating oxygen tension. mdpi.comnih.gov

| Condition | DEGS Activity | Dihydroceramide (DHC) Levels | Ceramide Levels | Cellular Outcome |

|---|---|---|---|---|

| Hypoxia (Low Oxygen) | Inhibited | Markedly Increased | Relatively Low | Inhibition of Cell Proliferation |

| Hyperoxia / Reoxygenation | Restored / Active | Rapidly Decrease | Sharply Increased (Burst) | Contributes to Reperfusion-Related Signaling |

Ceramide Signaling Network and Lipid Microdomains

Ceramide is a key activator of the serine/threonine protein phosphatase 2A (PP2A), a critical tumor suppressor that regulates numerous cellular processes. nih.gov The activation does not occur through direct binding to the catalytic subunit of PP2A but rather through an indirect mechanism involving the phosphatase's endogenous inhibitors. nih.govnih.gov

A primary mechanism for ceramide-mediated PP2A activation involves its direct interaction with SET, also known as Inhibitor 2 of PP2A (I2PP2A). nih.govmdpi.com In unstimulated cells, SET/I2PP2A binds to the catalytic subunit of PP2A, effectively suppressing its phosphatase activity. nih.gov Upon cellular stress or stimulation leading to ceramide generation, ceramide directly binds to SET/I2PP2A. mdpi.comfrontiersin.org This binding event disrupts the association between SET/I2PP2A and PP2A, relieving the enzyme from inhibition and restoring its catalytic activity. nih.govmdpi.comfrontiersin.org Once activated, PP2A can dephosphorylate a myriad of downstream targets, influencing pathways that control cell growth, proliferation, and apoptosis. mdpi.com

Ceramide signaling directly influences several critical kinase pathways that govern cell fate decisions such as survival, apoptosis, and stress responses.

Akt/PKB: Ceramide acts as an antagonist to the pro-survival Akt/Protein Kinase B (PKB) pathway. The addition of cell-permeable ceramide analogs leads to a significant reduction in Akt/PKB activation. nih.gov This inhibition is achieved by promoting the dephosphorylation of Akt, specifically at the Serine 473 residue, which is essential for its maximal activation. nih.gov This effect is consistent with ceramide's ability to activate protein phosphatases like PP2A, which can target Akt for dephosphorylation.

JNK and p38 MAPKs: In contrast to its inhibitory effect on Akt, ceramide activates stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). One established mechanism involves the transcriptional upregulation of thioredoxin-interacting protein (Txnip) by ceramide. Increased Txnip expression leads to the dissociation of thioredoxin from apoptosis signal-regulating kinase 1 (ASK1). This releases ASK1 from its inhibited state, allowing it to phosphorylate and activate downstream kinases, culminating in the activation of the JNK and p38 MAPK cascades, which in turn promote apoptotic signaling.

PPARγ: The interaction between ceramide and peroxisome proliferator-activated receptor-gamma (PPARγ) appears to be context-dependent. Some studies indicate that elevated ceramide production, particularly from long-chain saturated fatty acids, can inhibit PPARγ, promoting a pro-inflammatory state in macrophages. mdpi.com Conversely, other research has shown that C2-ceramide can modulate PPARγ expression and transcriptional activity to induce apoptosis in colon cancer cells, a process that is partially preventable by a PPARγ antagonist. nih.gov Furthermore, studies in keratinocytes have demonstrated that ceramide upregulates the expression of the lipid transporter ABCA12 through a pathway mediated by PPARδ (delta), not PPARγ, suggesting a substrate-driven feed-forward mechanism for regulating lipid transport. nih.gov

| Kinase Pathway | Effect of Ceramide | Key Mechanistic Details |

|---|---|---|

| Akt / PKB | Inhibition | Promotes dephosphorylation at Serine 473, likely via activation of protein phosphatases (e.g., PP2A). |

| JNK / p38 MAPK | Activation | Upregulates Txnip, leading to ASK1 dissociation and activation of the downstream kinase cascade. |

| PPARγ | Modulation (Context-Dependent) | Can inhibit (pro-inflammatory response) or activate (pro-apoptotic response) depending on cell type and context. |

The cell membrane is not a homogenous structure but contains specialized, dynamic microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. These rafts serve as organizing centers for signaling molecules. Ceramide plays a pivotal role in remodeling the architecture and function of these domains.

Upon stimulation by various stressors or receptor activation, enzymes such as acid sphingomyelinase are activated within lipid rafts, hydrolyzing sphingomyelin to generate ceramide. Due to its biophysical properties, ceramide does not readily mix with other membrane lipids. Instead, ceramide molecules spontaneously self-associate, forming small, rigid, ceramide-enriched microdomains. These small domains have a high propensity to fuse, leading to the coalescence of smaller lipid rafts into large, stable, and highly ordered membrane platforms.

The formation of these large ceramide-enriched membrane platforms has profound functional implications for signal transduction. These platforms serve to:

Cluster Receptors: They facilitate the clustering and stabilization of specific receptor molecules, such as death receptors (e.g., CD95), which is often a prerequisite for efficient signal initiation.

Organize Signaling Molecules: They act as scaffolds to recruit and concentrate specific intracellular signaling proteins, creating a localized "signalosome" that enhances the efficiency and specificity of downstream signaling cascades.

Exclude Inhibitory Factors: The unique lipid organization of these platforms can physically exclude inhibitory proteins, preventing them from interfering with active signaling complexes.

By reorganizing the plasma membrane in this manner, ceramide-enriched domains act as amplifiers for a wide range of receptor- and stress-mediated signaling events, playing a crucial role in processes like apoptosis, inflammation, and cellular responses to infection.

Pathophysiological Implications of C3 Ceramide Metabolism in Disease Models

Contributions to Cancer Biology and Therapeutic Resistance

The metabolism of ceramides (B1148491), complex lipid molecules, plays a significant role in the development and progression of cancer. The balance between the generation of pro-apoptotic ceramides and their conversion to pro-survival sphingolipids is a critical determinant of cell fate. oaepublish.com Alterations in this balance can contribute to neoplastic cell growth, resistance to therapy, and metastasis.

Ceramides are generally considered tumor-suppressive lipids due to their ability to induce apoptosis and inhibit cell proliferation. nih.gov They act as second messengers in response to cellular stresses like DNA damage and oxidative stress, influencing key proteins involved in cell cycle regulation and apoptosis. nih.gov The pro-apoptotic function of ceramide is a key area of interest, with ceramide analogues being explored as potential cancer treatments. researchgate.netnih.govpreprints.org

One of the primary mechanisms by which ceramides induce apoptosis is through their interaction with the intrinsic and extrinsic pathways. They can trigger the mitochondrial apoptosis pathway and activate death receptors like tumor necrosis factor receptor 1 (TNFR1), leading to caspase-8 activation. nih.govnih.gov The fatty acyl chain length of the ceramide molecule is crucial in determining its specific biological function. nih.gov For instance, C18-ceramide has been shown to interact with an inhibitor of protein phosphatase 2A (PP2A), leading to the degradation of the oncoprotein c-Myc in lung adenocarcinoma cells. mdpi.com

Conversely, cancer cells can evade ceramide-induced apoptosis by metabolizing ceramide into pro-survival lipids. mdpi.com A key example is the conversion of ceramide to sphingosine-1-phosphate (S1P), a molecule that promotes cell survival and proliferation. mdpi.commdpi.com This balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical factor in determining a cancer cell's fate. oaepublish.com Another survival strategy for cancer cells involves ceramide 1-phosphate (C1P), which promotes cell survival by inhibiting ceramide-generating enzymes. mdpi.comnih.gov

Recent research has also uncovered a mechanism in breast cancer stem cells where the expulsion of intracellular ceramide via the ABCA12 lipid transporter leads to the activation of the YAP/TAZ signaling pathway, which is required for the expression of the stem cell factor SOX9. nih.gov Increasing intracellular ceramide levels was found to inhibit this pathway, thereby suppressing cancer stemness. nih.gov

Table 1: Influence of C3 Ceramide and Related Molecules on Neoplastic Cell Growth and Survival

| Molecule/Pathway | Effect on Cancer Cells | Mechanism of Action |

|---|---|---|

| Ceramide | Induces apoptosis, inhibits proliferation | Activates mitochondrial and death receptor pathways; promotes c-Myc degradation via PP2A. nih.govnih.govmdpi.com |

| Sphingosine-1-Phosphate (S1P) | Promotes survival and proliferation | Acts antagonistically to ceramide, tipping the sphingolipid rheostat towards survival. oaepublish.commdpi.commdpi.com |

| Ceramide-1-Phosphate (C1P) | Promotes survival | Inhibits ceramide-generating enzymes. mdpi.comnih.gov |

| ABCA12 Transporter | Promotes cancer stemness | Expels intracellular ceramide, leading to YAP/TAZ-SOX9 pathway activation. nih.gov |

| Ceramide Synthase 2 (CERS2) | Suppresses proliferation and metastasis | Produces very-long-chain ceramides that have anti-cancer properties. biopatrika.com |

A significant challenge in cancer treatment is the development of multidrug resistance. Dysfunctional ceramide metabolism is a key mechanism contributing to this resistance. nih.govnih.gov The cytotoxic effects of many chemotherapeutic agents and radiation therapy are, in part, mediated by their ability to induce the generation of ceramide, which in turn triggers apoptosis. nih.gov When cancer cells develop mechanisms to prevent the accumulation of ceramide, the efficacy of these treatments is diminished. nih.gov

A primary mechanism of resistance involves the rapid conversion of ceramide to other, non-toxic lipids. One of the most well-studied pathways is the glycosylation of ceramide to form glucosylceramide (GlcCer), a reaction catalyzed by the enzyme glucosylceramide synthase (GCS). mdpi.comnih.gov Overexpression of GCS has been linked to multidrug resistance in various cancers, including breast and colon cancer. mdpi.com In resistant cells, the ceramide generated in response to chemotherapy is quickly converted to glucosylceramide, thus preventing the induction of apoptosis. nih.gov Conversely, inhibiting GCS has been shown to reverse chemotherapy resistance. nih.gov

Another mechanism involves the conversion of ceramide to S1P, which, as mentioned, has pro-survival functions. mdpi.com The balance of enzymes that regulate the ceramide/S1P ratio, such as ceramidases (which break down ceramide) and sphingosine (B13886) kinases (which produce S1P), is therefore critical in determining a cell's sensitivity to chemotherapy. oaepublish.commdpi.com

Furthermore, ceramide metabolism can influence cancer stem cells, which are often resistant to chemotherapy. nih.gov Research has shown that targeting the ABCA12 transporter to increase intracellular ceramide levels can enhance the sensitivity of tumors to chemotherapy and prevent the enrichment of cancer stem cells. nih.gov

Table 2: this compound Metabolism in Chemotherapy Resistance

| Enzyme/Pathway | Role in Resistance | Mechanism |

|---|---|---|

| Glucosylceramide Synthase (GCS) | Promotes resistance | Converts pro-apoptotic ceramide to non-toxic glucosylceramide. nih.govmdpi.com |

| Ceramide to S1P Conversion | Promotes resistance | Shifts the sphingolipid balance from pro-apoptotic ceramide to pro-survival S1P. oaepublish.commdpi.com |

| ABCA12 Transporter | Promotes resistance | Reduces intracellular ceramide, protecting cancer stem cells from apoptosis. nih.gov |

The process of metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. Emerging evidence indicates that sphingolipid metabolism, including that of this compound, plays a role in this complex process. mdpi.combiopatrika.com

Studies have shown a correlation between altered ceramide levels and metastatic potential. For example, reduced levels of C18-ceramide have been associated with tumor metastasis and advanced cancer stage in head and neck squamous cell carcinoma. mdpi.com Similarly, in a specific subtype of breast cancer, a loss of an exon in the ceramide synthase 2 (CERS2) enzyme leads to a decrease in very-long-chain ceramides, which are known to prevent metastasis and proliferation. biopatrika.com This alteration results in an imbalance in the ceramide pool that fails to suppress cancer cell migration. biopatrika.com

Ceramide has also been identified as a metastasis-suppressor lipid in ovarian cancer. researchgate.net It has been shown to limit cell motility by interacting with and suppressing the activation of phosphatidylinositol-3-kinase C2β (PI3KC2β), an enzyme involved in the formation of lamellipodia, which are cellular protrusions required for cell movement. researchgate.net Treatment with ceramide-containing liposomes was found to inhibit peritoneal metastasis in a mouse model of ovarian cancer. researchgate.net

The tumor microenvironment, which consists of various cell types, signaling molecules, and the extracellular matrix, plays a crucial role in tumor progression and response to therapy. Ceramides can influence the dynamics of this environment. nih.gov

Ceramides can act as pro-inflammatory mediators, activating signaling pathways such as NF-κB and stimulating the production of cytokines in immune cells like macrophages. nih.gov This can contribute to the chronic inflammation often associated with cancer. Furthermore, ceramides are involved in Toll-like receptor (TLR) signaling, which is essential for the innate immune system's recognition of pathogens and can impact immune responses within the tumor microenvironment. nih.gov By modulating these immune responses, ceramide levels can influence tumor initiation and progression. nih.gov

The balance between ceramide and S1P is also critical in this context. While ceramide can have pro-inflammatory effects, S1P secreted into the tumor microenvironment can promote angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.govmdpi.com Ceramide, conversely, has been observed to inhibit angiogenesis by inducing apoptosis in endothelial cells and interfering with vascular endothelial growth factor (VEGF) signaling. nih.gov

Roles in Metabolic Disease Pathogenesis

Beyond cancer, the metabolism of ceramides is increasingly recognized for its role in metabolic diseases, particularly in the development of insulin (B600854) resistance, a hallmark of type 2 diabetes.

The accumulation of ceramides in tissues such as muscle and liver is strongly associated with the development of insulin resistance. nih.govresearchgate.net This accumulation can be triggered by an excess of saturated fatty acids. nih.gov

The primary mechanism by which ceramides induce insulin resistance is by inhibiting the insulin signaling pathway. A key target of ceramide action is the protein kinase Akt, also known as protein kinase B (PKB). nih.gov Akt/PKB is a central node in the insulin signaling cascade, and its activation is essential for insulin-stimulated glucose uptake into cells. nih.gov

Ceramides inhibit Akt/PKB through at least two independent mechanisms:

Activation of Protein Phosphatase 2A (PP2A): Ceramides activate PP2A, an enzyme that dephosphorylates and thereby inactivates Akt/PKB. nih.govnih.govresearchgate.net This blunts the downstream effects of insulin signaling.

Inhibition of Akt/PKB Translocation: Ceramides activate atypical protein kinase C zeta (PKCζ), which interferes with the translocation of Akt/PKB to the cell membrane, a necessary step for its activation by upstream signaling molecules. nih.govnih.govresearchgate.net

By disrupting Akt/PKB signaling, ceramides impair the translocation of the glucose transporter GLUT4 to the cell surface in muscle and fat cells. researchgate.net This leads to decreased glucose uptake from the blood, a defining feature of insulin resistance. youtube.com This state of "selective insulin resistance" can occur where glucose metabolism is impaired, but other insulin-driven processes, like lipid synthesis in the liver, may continue, contributing to the broader metabolic dysregulation seen in type 2 diabetes. youtube.com

Table 3: this compound's Role in Insulin Resistance

| Target | Effect of Ceramide | Consequence for Insulin Signaling |

|---|---|---|

| Akt/PKB | Inhibition | Blocks downstream insulin signaling, including glucose uptake. nih.gov |

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylates and inactivates Akt/PKB. nih.govnih.govresearchgate.net |

| Protein Kinase C zeta (PKCζ) | Activation | Prevents the necessary translocation of Akt/PKB to the cell membrane. nih.govresearchgate.net |

| GLUT4 Transporter | Impaired Translocation | Reduced glucose uptake into muscle and fat cells. researchgate.net |

Regulation of Hepatic Steatosis and Lipid Droplet Homeostasis

Ceramides are significant bioactive lipids that accumulate in metabolic tissues, including the liver, particularly under conditions of energy surplus and fat oversupply. nih.govnih.gov This accumulation is a key feature of non-alcoholic fatty liver disease (NAFLD), where ceramides are considered among the most toxic lipids due to their effects on apoptosis, mitochondrial damage, and the development of insulin resistance. nih.gov The liver serves as a central coordinator for the body's response to energy availability, and hepatocytes store excess fatty acids as inert triacylglycerol within cytosolic lipid droplets (LDs). nih.gov While traditionally seen as simple fat reservoirs, LDs are now understood to be dynamic metabolic organelles that protect cells from lipotoxicity by sequestering potentially harmful lipids like free fatty acids, cholesterol, and ceramides. nih.govnih.gov

Recent research has revealed that ceramides and the enzymes that metabolize them are present in hepatic lipid droplets, indicating a direct role in LD homeostasis. nih.govnih.gov Ceramide homeostasis in LDs is managed through de novo synthesis in the endoplasmic reticulum and locally on the LD surface by enzymes like neutral sphingomyelinase 2 (nSMase2). nih.gov The physical properties of ceramide, including a 4,5-trans double bond and a hydroxyl group at C3, cause it to increase the order of acyl chains in lipid membranes, leading to self-aggregation and the formation of smaller droplets. nih.gov Studies on NAFLD in mice show an increase of specific ceramide species, such as d18:1/24:1 and d18:1/24:0, in hepatic LDs. mdpi.com This suggests that LDs act as a storage repository for ceramides during excessive lipid loading, potentially as a protective mechanism to buffer their lipotoxic effects. mdpi.com However, the sustained turnover of sphingomyelin (B164518) to ceramide on the LD surface can limit the expansion capacity of these droplets over time, contributing to the progression of hepatic steatosis. nih.gov

| Aspect | Function and Research Finding | Reference |

|---|---|---|

| Localization | Ceramides and ceramide-metabolizing enzymes are found on the surface and in the core of hepatic lipid droplets (LDs). | nih.gov |

| Lipotoxicity | Accumulation of ceramides in the liver is a hallmark of NAFLD and contributes to cellular stress, apoptosis, and insulin resistance. | nih.gov |

| LD Sequestration | LDs sequester excess ceramides, buffering the cell from their potentially toxic effects. Specific species like d18:1/24:1 and d18:1/24:0 increase in hepatic LDs in NAFLD models. | nih.govmdpi.com |

| LD Biogenesis | Due to their biophysical properties, ceramides can induce membrane curvature and promote the formation of smaller lipid droplets. | nih.gov |

| Homeostasis Regulation | Ceramide levels in LDs are regulated by de novo synthesis and by enzymes such as neutral sphingomyelinase 2 (nSMase2) on the LD surface. | nih.gov |

Association with Obesity-Associated Metabolic Dysregulation

The accumulation of specific ceramide species in metabolic tissues is a critical factor in the pathogenesis of obesity-associated metabolic diseases. nih.govnih.govresearchgate.net In conditions of obesity, an increased influx of fatty acids leads to the buildup of ceramides in tissues such as the liver, skeletal muscle, and adipose tissue, as well as in circulation. nih.govresearchgate.netmdpi.com This ectopic lipid accumulation is a primary driver of lipotoxicity, a state of cellular stress and dysfunction induced by excess lipids. nih.govmdpi.com

Ceramides are strongly implicated in the development of insulin resistance. researchgate.net They disrupt insulin signaling pathways, primarily by inhibiting the activation of Akt, also known as protein kinase B (PKB), a crucial kinase in the insulin cascade. researchgate.netmdpi.com This inhibition impairs insulin-stimulated glucose uptake and utilization in cells. mdpi.com The accumulation of ceramides is predictive of metabolic dysfunction and the onset of type 2 diabetes. researchgate.net Furthermore, ceramide-induced lipoapoptosis, or lipid-induced cell death, contributes to the loss of functional cells in key metabolic organs. nih.gov In the context of obesity, pro-apoptotic pathways that utilize ceramides as second messengers play a significant role in the death of pancreatic β-cells, hepatocytes, and cardiomyocytes, exacerbating metabolic disease progression. nih.gov The specific fatty acyl chain length of the ceramide molecule appears to determine its specialized role in cellular metabolism and its contribution to cell-type-specific lipotoxic reactions that disrupt metabolic homeostasis. nih.govnih.gov

Involvement in Neurodegenerative Pathologies

Mechanisms of Neuronal Apoptosis and Neurodegeneration

Ceramide is a potent inducer of neuronal apoptosis, a key mechanism of cell death in both acute and chronic neurodegenerative disorders. nih.gov When ceramide levels increase in neurons, they can initiate a cascade of biochemical events that culminate in cell death. nih.govirb.hr One of the earliest and most critical steps in this process is the dephosphorylation and subsequent inactivation of the serine-threonine kinase Akt (also known as PKB). nih.govirb.hr

The inactivation of Akt leads to the dephosphorylation and activation of several pro-apoptotic regulators, including BAD (a pro-apoptotic Bcl-2 family member), Forkhead family transcription factors, and glycogen (B147801) synthase kinase 3-beta (GSK-3β). nih.govirb.hr This is followed by a series of events centered on the mitochondria. nih.gov Ceramide induces mitochondrial depolarization and permeabilization, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govirb.hrnih.gov The release of cytochrome c is a critical step that activates the intrinsic caspase pathway, specifically leading to the activation of caspase-9 and the executioner caspase-3. nih.govnih.gov The activation of caspase-3 results in the cleavage of cellular substrates, such as PARP, leading to the hallmark features of apoptosis, including chromatin condensation and cell death. nih.gov This ceramide-driven apoptotic pathway represents a significant mechanism contributing to neuronal loss in various neurodegenerative conditions. nih.gov

| Step | Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|

| 1. Initiation | Increased intracellular ceramide levels trigger apoptotic signaling. | Ceramide | nih.gov |

| 2. Signal Transduction | Dephosphorylation and inactivation of the pro-survival kinase Akt. | Akt (PKB) | nih.govirb.hr |

| 3. Activation of Pro-Apoptotic Factors | Inactivation of Akt leads to the dephosphorylation and activation of downstream targets. | BAD, Forkhead transcription factors, GSK-3β | nih.govirb.hr |

| 4. Mitochondrial Dysfunction | Ceramide acts on mitochondria, causing depolarization and increased permeability. | Mitochondria | nih.govnih.gov |

| 5. Caspase Activation | Permeabilized mitochondria release cytochrome c, activating the intrinsic caspase pathway. | Cytochrome c, Caspase-9, Caspase-3 | nih.govirb.hrnih.gov |

| 6. Execution | Activated caspase-3 cleaves cellular proteins, leading to apoptosis. | PARP, Chromatin | nih.gov |

Contribution to Alzheimer's Disease Progression

Ceramides play a multifaceted and detrimental role in the pathogenesis and progression of Alzheimer's disease (AD). consensus.appnih.gov Elevated levels of specific ceramide species, such as Cer16:0 and Cer24:0, are found in the brains of AD patients and are associated with a higher risk of developing the disease. nih.govnih.gov A primary mechanism by which ceramides contribute to AD pathology is through their influence on the generation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques. irb.hrnih.gov

Research shows that increased ceramide levels directly enhance the production of Aβ by stabilizing β-secretase (BACE1), the key enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP). irb.hrnih.govnih.gov Cell-permeable analogs like C6-ceramide have been shown to promote the β-cleavage of APP and increase the rate of Aβ biosynthesis. nih.gov This creates a pathogenic positive feedback loop, as the generated Aβ oligomers and fibrils can, in turn, activate sphingomyelinases, enzymes that break down sphingomyelin to produce more ceramide. irb.hrnih.gov

Beyond Aβ production, ceramides are implicated in other core features of AD. They are linked to the hyperphosphorylation of the tau protein, which forms the neurofibrillary tangles found inside neurons. researchgate.netresearchgate.net This can occur through the activation of protein phosphatase 2A (PP2A) and the subsequent dysregulation of kinases like GSK-3β. irb.hrnih.govresearchgate.net Furthermore, ceramide accumulation promotes mitochondrial dysfunction, increases the production of reactive oxygen species (ROS), triggers neuroinflammation by activating microglia, and ultimately contributes to the neuronal apoptosis that underlies the cognitive decline seen in AD. irb.hrresearchgate.netresearchgate.net

Impact on Myelinogenesis and Demyelination Processes

Ceramides exhibit a dual role in the central nervous system, being both essential for the formation of myelin during development and implicated in the destruction of myelin in pathological conditions. nih.gov Myelin, the lipid-rich sheath that insulates axons, is crucial for rapid nerve conduction. researchgate.net During brain development, an increasing concentration of ceramide is critical for the process of myelinogenesis, where it serves as a key structural component of the myelin membrane. nih.govresearchgate.net

Conversely, in demyelinating diseases such as multiple sclerosis (MS), an accumulation of ceramides and their precursor, sphingosine, can have deleterious effects. nih.govresearchgate.net Elevated levels of these sphingolipids can lead to the death of oligodendrocytes, the cells responsible for producing and maintaining myelin in the CNS. nih.gov This ceramide-mediated apoptosis of oligodendrocytes is a key contributor to the process of demyelination. nih.govresearchgate.net Furthermore, inflammation, a hallmark of MS, can mediate an increase in ceramide levels, which in turn can lead to mitochondrial dysfunction within neurons and glial cells. researchgate.net This creates an energy deficit that further promotes demyelination and axonal degeneration. researchgate.net In addition to ceramides, the complement component C3 has been identified as a significant factor in demyelinating diseases. nih.gov In animal models, C3 is highly localized to synapses in the early stages of demyelination, leading to increased synapse pruning by microglia and contributing to functional deficits. nih.gov Inhibition of C3 can attenuate this synapse loss, highlighting a distinct but related immune-mediated pathway of damage in these conditions. nih.gov

Functional Significance in Dermatological Conditions

Ceramides are fundamental to the structural and functional integrity of the skin. creative-proteomics.com They are the major lipid component of the stratum corneum, the outermost layer of the epidermis, accounting for approximately 40-50% of its lipid mass. researchgate.netnih.gov Within this layer, ceramides, along with cholesterol and free fatty acids, form highly organized lamellar structures in the intercellular spaces. researchgate.netnih.gov This "brick and mortar" arrangement, where corneocytes are the "bricks" and the lipid matrix is the "mortar," creates the skin's permeability barrier. This barrier is essential for preventing excessive transepidermal water loss (TEWL) and protecting the body from environmental threats like pathogens and irritants. creative-proteomics.comresearchgate.net

A deficiency or altered composition of ceramides in the stratum corneum is a key factor in the pathogenesis of numerous dermatological conditions characterized by a compromised skin barrier. creative-proteomics.com Reduced ceramide levels are strongly associated with inflammatory skin disorders such as atopic dermatitis and psoriasis, as well as conditions of severe dryness like ichthyosis. creative-proteomics.comresearchgate.net In these diseases, the diminished barrier function leads to increased water loss, dry skin, and a heightened susceptibility to external irritants, which can trigger and exacerbate inflammation and pruritus (itching). creative-proteomics.com The essential role of ceramides in skin health has led to the development of skincare and therapeutic strategies aimed at replenishing these lipids to restore barrier function and alleviate the symptoms of these dermatological conditions. creative-proteomics.comnih.gov

Role in Epidermal Permeability Barrier Dysfunction

The primary function of the epidermis is to form a permeability barrier, preventing water loss and protecting against external insults. This barrier is critically dependent on the highly organized lipid matrix in the stratum corneum, which is composed primarily of ceramides, cholesterol, and free fatty acids. acs.orgresearchgate.net High levels of short-chain ceramides, observed in various inflammatory skin diseases, have been directly correlated with barrier dysfunction. acs.org

An increase in the level of ceramides with a shorter acyl chain at the expense of very-long-chain ceramides leads to an aberrant lipid organization. nih.gov The intercellular lipids of the stratum corneum are normally arranged in tightly packed lamellar phases with a specific orthorhombic lateral packing, which is crucial for impermeability. researchgate.net The introduction of a higher proportion of short-chain ceramides disrupts this dense and ordered structure. nih.gov This disruption modifies the lipid organization, likely leading to a less ordered hexagonal arrangement, which is more permeable and less efficient as a barrier. spandidos-publications.com

Altered Ceramide Profiles in Atopic Dermatitis and Psoriasis Pathogenesis

Significant alterations in the stratum corneum ceramide profile are a hallmark of inflammatory skin diseases such as atopic dermatitis (AD) and psoriasis. nih.govnih.gov In both conditions, the skin barrier is compromised, and changes in ceramide composition are a key contributing factor. caringsunshine.comskintherapyletter.com

In patients with atopic dermatitis, a drastic increase in the level of ceramides with an extremely short chain length is observed in both lesional and non-lesional skin. nih.govnih.gov Specifically, ceramide species with a total carbon count of 34 (C34), which are rare in healthy skin, become characteristically elevated in AD patients. nih.gov This increase in shorter species is accompanied by a significant decrease in the levels of total ceramides and, crucially, a reduction in the average ceramide chain length. nih.govnih.gov These changes are not random; the increased level of short-chain ceramides has been shown to correlate directly with the severity of the disease and the degree of skin barrier dysfunction (TEWL). nih.govnih.gov

Similarly, in the lesional skin of psoriasis patients, the total abundance of ceramides is significantly decreased, and the average chain length is reduced. nih.gov While the uninvolved skin of psoriasis patients may show a ceramide profile comparable to healthy skin, the inflamed lesions exhibit a distinct shift towards shorter-chain ceramides and an increase in monounsaturated ceramides. nih.govcreative-proteomics.com This altered lipid profile is directly linked to the impaired barrier function seen in psoriatic plaques. nih.gov

| Parameter | Atopic Dermatitis (Lesional/Non-lesional Skin) | Psoriasis (Lesional Skin) | Reference |

|---|---|---|---|

| Total Ceramide Content | Decreased | Significantly Decreased | nih.govnih.gov |

| Average Chain Length | Significantly Decreased | Significantly Decreased | nih.govnih.gov |

| Short-Chain Ceramides (e.g., C34 total carbons) | Drastically Increased | Relatively Increased | acs.orgnih.gov |

| Very-Long-Chain Ceramides | Decreased | Decreased | nih.govcreative-proteomics.com |

| Correlation with Barrier Dysfunction (TEWL) | Strong Positive Correlation | Direct Correlation Observed | nih.govnih.gov |

Regulation of Keratinocyte Function in Skin Homeostasis

Beyond their structural role, ceramides and their metabolites are crucial signaling molecules that regulate the proliferation, differentiation, and apoptosis of epidermal keratinocytes. nih.gov The process of keratinocyte terminal differentiation is a tightly regulated program that culminates in the formation of the stratum corneum. This process involves the synthesis of specific proteins and the production and secretion of lipids, including ceramides, to form the permeability barrier. spandidos-publications.com

The balance of different ceramide species is important for this regulation. Experimental studies using synthetic, short-chain, cell-permeable ceramides (such as C2 or C6-ceramide) have shown that ceramides can inhibit keratinocyte proliferation and promote differentiation. nih.govnih.gov For example, ceramides have been shown to increase the expression of caspase-14, an enzyme involved in the terminal differentiation of keratinocytes and the processing of profilaggrin. nih.gov They also stimulate the expression of other differentiation markers like involucrin (B1238512) and enhance transglutaminase activity, which are essential for forming the cornified envelope. nih.gov

Given that specific ceramide synthases (CerS) are responsible for producing ceramides of particular chain lengths, an alteration in their expression or activity can disrupt skin homeostasis. spandidos-publications.com CerS3, for instance, is critical for producing the very-long-chain ceramides required for a functional barrier. spandidos-publications.com A metabolic shift that favors the production of short-chain ceramides over long-chain species would not only impair the structural integrity of the barrier but also alter the signaling environment for keratinocytes. This dysregulation could disrupt the normal differentiation process, contributing to the hyperproliferation and abnormal differentiation characteristic of diseases like psoriasis and the impaired barrier formation seen in atopic dermatitis. nih.govnih.gov

Advanced Methodological Approaches for C3 Ceramide Research

Quantitative and Qualitative Lipidomics for Ceramide Species Profiling

Lipidomics, the large-scale study of lipids, has revolutionized the analysis of ceramides (B1148491), enabling the comprehensive profiling of various species.

HPLC-MS/MS is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and capacity to resolve complex lipid mixtures creative-proteomics.comnih.govmdpi.com. This technique involves the separation of ceramides by liquid chromatography, typically reverse-phase, based on their hydrophobic properties. The separated compounds are then ionized and analyzed using tandem mass spectrometry (MS/MS), allowing for the identification and quantification of individual ceramide species, including those with closely related structures creative-proteomics.comnih.govmdpi.comnih.govresearchgate.netacs.org. High-resolution MS/MS fragmentation spectra are crucial for elucidating the structural details of ceramides, including the chain length and modifications of both the fatty acyl chain and the sphingoid base nih.govresearchgate.netnih.gov. This capability is vital for differentiating skeletal isomers, which arise from variations in the carbon length of these building blocks nih.govresearchgate.net. Studies have demonstrated that targeted data processing in LC-MS/MS can significantly improve repeatability compared to untargeted approaches. For instance, one study reported improved repeatability of 72.92% for targeted processing versus 62.12% for untargeted processing, with species displaying a relative standard deviation (RSD) < 15% nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile or derivatized compounds, including ceramides creative-proteomics.comnih.govresearchgate.netresearchgate.netnih.gov. To facilitate their analysis via GC, ceramides are typically derivatized into more volatile forms, such as trimethylsilyl (B98337) (TMS) derivatives creative-proteomics.comresearchgate.netnih.gov. This process allows for separation based on volatility and subsequent identification and quantification through mass spectra creative-proteomics.comresearchgate.netnih.gov. GC-MS is highly sensitive and well-suited for profiling the fatty acid composition of ceramides, providing insights into chain lengths and saturation status creative-proteomics.com. However, the requirement for derivatization adds an extra step, which can potentially lead to analyte loss or altered chemical properties, and it may have limited applicability for complex, non-volatile ceramide structures without appropriate derivatization creative-proteomics.comresearchgate.net. Despite these considerations, GC-MS can achieve high separation efficiency and specificity, enabling the differentiation of even very similar ceramides within a short analysis time researchgate.netnih.gov.

Thin-Layer Chromatography (TLC) is a cost-effective and accessible technique for lipid analysis, historically used for separating lipid classes and subclasses creative-proteomics.comnih.govunizar.es. While TLC alone offers semi-quantitative analysis, its coupling with Mass Spectrometry (MS) has significantly enhanced its capabilities for structural identification creative-proteomics.comunizar.esspringernature.com. This direct coupling allows for the structural identification of target and non-target lipids in complex samples, complementing traditional densitometric analysis unizar.es. TLC-MS interfaces, often utilizing soft ionization techniques like Electrospray Ionization (ESI), have revitalized TLC's role in lipidomics, enabling the structural characterization of epidermal lipid species unizar.esspringernature.com.

Single-cell lipidomics represents a significant advancement, providing the capability to study lipid heterogeneity within individual cells creative-proteomics.combiorxiv.orgresearchgate.netbiorxiv.orgdntb.gov.ua. This approach is particularly valuable for understanding how ceramide profiles vary between cells in the same tissue, identifying rare cellular subpopulations, and dissecting ceramide's role in specific cellular processes like apoptosis or differentiation creative-proteomics.combiorxiv.org. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) coupled with single-cell transcriptomics enable high-resolution spatial mapping of lipid heterogeneity biorxiv.orgbiorxiv.orgdntb.gov.ua. By analyzing lipids at the single-cell level, researchers can uncover how cell-to-cell variations in sphingolipid metabolism contribute to distinct cell states involved in processes such as wound repair or cancer growth biorxiv.orgbiorxiv.orgdntb.gov.ua.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is indispensable for the detailed structural characterization of ceramides, particularly for differentiating skeletal isomers nih.govresearchgate.netnih.govomicsonline.org. HRMS provides accurate mass measurements, allowing for the precise determination of elemental composition and the identification of structural variations, such as hydroxylations and double bond positions within the fatty acyl chain and sphingoid base nih.govresearchgate.netnih.gov. Tandem mass spectrometry (MS/MS) techniques, including higher-energy collision dissociation (HCD), can generate fragment ions that unequivocally define ceramide structures, including chain lengths and modifications nih.gov. This level of detail is crucial for distinguishing between structurally similar ceramide species that might otherwise be indistinguishable by standard MS methods nih.govresearchgate.netomicsonline.org.

Biochemical and Enzymatic Activity Assays

Biochemical and enzymatic assays are fundamental for investigating the metabolic pathways and enzyme kinetics involved in ceramide synthesis and degradation.

Enzymatic assays are employed to measure the activity of key enzymes in ceramide metabolism, such as ceramide synthases (CerS), sphingomyelinases (SMases), ceramidases, and serine palmitoyltransferase (SPT) nih.govbiomolther.orgnih.govbiomolther.orgacs.orgnih.govnih.govportlandpress.com. Traditionally, these assays utilized radioactive substrates, but newer methods incorporate fluorescently labeled substrates, like NBD-sphinganine for ceramide synthases, offering alternatives that are more accessible and cost-effective than LC-MS/MS based assays nih.gov. For instance, ceramide synthase activity can be measured by incubating cell lysates with a substrate and acyl-CoA, followed by lipid extraction and quantification, often using LC-MS/MS biomolther.orgnih.gov. Similarly, ceramidase activity can be assessed by measuring the release of sphingosine (B13886) from a ceramide substrate, with quantification typically performed using LC-MS/MS acs.org. The specificity of ceramide kinase assays has also been improved, offering a more precise method for quantifying ceramides by converting them to ceramide-1-phosphate, with ceramide kinase being highly specific for ceramides, unlike the more ubiquitous diacylglycerol kinase nih.gov.

Table 1: Comparison of Data Processing Repeatability in LC-MS/MS for Ceramide Profiling

| Data Processing Method | Repeatability (RSD < 15%) |